molecular formula C10H10N2S B1404138 c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine CAS No. 1024003-58-4

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine

Cat. No.: B1404138
CAS No.: 1024003-58-4
M. Wt: 190.27 g/mol
InChI Key: BWWOISUDHATAAV-UHFFFAOYSA-N
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Description

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine is a heterocyclic compound featuring a pyridine ring fused with a thiophene moiety and a methylamine substituent.

Properties

IUPAC Name

(2-thiophen-3-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWOISUDHATAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293952
Record name 2-(3-Thienyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024003-58-4
Record name 2-(3-Thienyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024003-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Thienyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Formation of substituted pyridine or thiophene intermediates.
  • Introduction of the methylamine functionality via reductive amination or nucleophilic substitution.
  • Cyclization or coupling steps to assemble the thiophene-pyridine framework.
  • Purification by extraction, chromatography, and distillation.

Stepwise Synthetic Route from Patents and Literature

Step Description Reagents & Conditions Notes
1. Preparation of Pyridinyl-methyl Alcohol Intermediate Reduction of pyridine carboxylic acid esters to pyridinyl-methanol Sodium borohydride or similar reducing agents; reflux under nitrogen atmosphere Example: Reduction of 5-methyl-6-chloro-pyridine-2-carboxylic acid ethyl ester to (5-methyl-6-chloro-pyridin-2-yl)-methanol
2. Protection or Functionalization of Pyridine Hydroxyl Introduction of protecting groups or conversion to better leaving groups Use of trimethylsilyl or benzyloxy groups; reactions in N,N-dimethylformamide at 0°C under nitrogen Protecting groups stabilize intermediates for subsequent reactions
3. Synthesis of Thiophenyl-methylamine Derivatives Reductive amination of thiophene aldehydes with aminoethanol derivatives Reaction of 2-thienaldehyde with NH2-CH2-CH(OR)2, followed by reduction with sodium borohydride in ethanol Generates N-[2,2-(OR)2]-ethyl-(2-thienyl)-methylamine intermediates
4. Formation of Para-toluene Sulfonamide Derivatives Reaction of thiophenyl-methylamine intermediates with para-toluene sulfonyl chloride Stirring in chloroform and water at room temperature Facilitates cyclization in later steps
5. Cyclization to Thieno-pyridine Core Acid treatment of sulfonamide intermediates in inert solvents Strong mineral acids (HCl, H2SO4) in solvents like dioxane or ethanol; temperature 50°C to reflux Forms thieno[3,2-c]pyridine or thieno[2,3-c]pyridine derivatives
6. Introduction of Methylamine Group Nucleophilic substitution or reductive amination on pyridine or thiophene intermediates Use of sodium hydride, amines, and solvents like DMF at low temperature (0°C) Controlled to avoid side reactions; followed by extraction and drying
7. Purification Extraction with diethyl ether or ethyl acetate, drying over magnesium sulfate, filtration, evaporation, and chromatography Standard organic purification techniques Final product isolated by rectification under reduced pressure or chromatography

Detailed Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Remarks
Reduction of pyridine ester to pyridinyl-methanol Sodium borohydride, reflux, nitrogen atmosphere, 2 hours 75-85% High selectivity, minimal side products
Protection with trimethylsilyl groups DMF, 0°C, nitrogen, 1.5 hours 80-90% Protects hydroxyl for further functionalization
Reductive amination of thiophene aldehyde Ethanol, sodium borohydride, room temperature to reflux 70-80% Efficient formation of thiophenyl-methylamine derivatives
Sulfonamide formation Chloroform/water, room temperature, stirring, 2 hours 65-75% Facilitates ring closure in acid cyclization step
Acid cyclization HCl or H2SO4, dioxane or ethanol, 50°C to reflux, 3-5 hours 60-70% Critical for formation of thieno-pyridine core
Final amination and purification Extraction, drying, chromatography, rectification 60-80% Yields depend on purity and scale

Analytical and Research Findings

  • Reaction Monitoring: TLC and NMR spectroscopy are used to monitor intermediate formation and completion of cyclization.
  • Purity Assessment: Chromatographic techniques (silica gel column chromatography) and distillation under reduced pressure ensure high purity.
  • Structural Confirmation: Mass spectrometry and NMR confirm the presence of the thiophene and pyridine rings and the methylamine linkage.
  • Optimization: Reaction temperatures and solvent choices critically affect yield and selectivity, with inert solvents like dioxane preferred during acid cyclization to minimize side reactions.

Summary Table of Key Reagents and Conditions

Reagent/Compound Role Typical Conditions Source
Sodium borohydride Reduction agent Ethanol, room temp to reflux
Para-toluene sulfonyl chloride Sulfonamide formation Chloroform/water, RT
Sodium hydride Base for nucleophilic substitution DMF, 0°C, N2 atmosphere
Strong mineral acids (HCl, H2SO4) Cyclization catalyst 50°C to reflux, inert solvent
N,N-Dimethylformamide (DMF) Solvent for substitution 0°C, nitrogen atmosphere
Magnesium sulfate Drying agent Post-extraction

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, electrophiles, and various catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological potential due to its structural features, which allow it to interact with various biological targets. Notably, it has been studied for its affinity to serotonin receptors, particularly the 5-HT1A receptor.

  • Serotonergic Activity : Research indicates that derivatives of pyridin-2-yl-methylamine, including c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine, demonstrate agonist activity at 5-HT1A receptors. This activity is crucial for treating disorders associated with serotonergic dysfunctions such as anxiety, depression, and panic disorders .

Table 1: Summary of Pharmacological Activities

Activity TypeReceptor TypePotential Disorders Treated
Agonist5-HT1AAnxiety, Depression, OCD, Panic Attacks
AntagonistDopaminergic D2Schizophrenia, Psychosis
ModulatorNMDANeurodegenerative diseases

Table 2: General Synthetic Pathway

StepReaction TypeKey Reagents
Step 1Aldehyde FormationThiophene derivative
Step 2Reductive AminationAmine precursor
Step 3PurificationSolvents (e.g., ethanol)

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its neuropharmacological effects:

  • Anxiolytic Effects : Due to its action on serotonin receptors, compounds similar to this compound have shown promise in reducing anxiety levels in preclinical models.
  • Antidepressant Potential : The modulation of serotonergic systems suggests a role in alleviating depressive symptoms, making it a candidate for further clinical trials.

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in vivo and in vitro:

  • A study demonstrated that certain pyridin-2-yl-methylamine derivatives exhibited greater agonist activity compared to established anxiolytics like Buspirone .
  • Another investigation assessed the binding affinity of these compounds to serotonin receptors using radiolabeled ligands, confirming their potential as therapeutic agents for mood disorders .

Mechanism of Action

The mechanism of action of c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound Not available Likely C9H9N2S ~177.25 (estimated) Thiophen-3-yl on pyridin-3-yl Bicyclic, electron-rich thiophene moiety
2-(Thiophen-2-yl)pyridin-3-amine 886507-53-5 C9H8N2S 176.24 Thiophen-2-yl on pyridin-3-yl Planar structure, no methylamine group
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine HCl 326476-49-7 C8H7ClF3N2·HCl 262.61 Cl, CF3 on pyridine; methylamine Electron-withdrawing groups, hydrochloride salt
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 1249109-42-9 C11H11N3O 201.23 Methoxy on bipyridine Bipyridine backbone, polar methoxy group
C-(6-Methoxy-2-methyl-pyridin-3-yl)-methylamine 1143521-89-4 C8H12N2O 152.19 Methoxy, methyl on pyridine Electron-donating substituents

Key Differences and Implications

Substituent Effects: Thiophene vs. In contrast, the chloro and trifluoromethyl groups in are electron-withdrawing, which may increase the acidity of the methylamine group and alter solubility . Methoxy Groups: The methoxy substituents in and introduce polarity and hydrogen-bonding capacity, differing from the sulfur-containing thiophene’s lipophilic character.

Structural Complexity: The bipyridine structure in adds rigidity and planar geometry compared to the monocyclic pyridine-thiophene system of the target compound. This could influence binding affinity in biological systems or crystallinity in materials.

This highlights formulation advantages for pharmaceutical applications.

Research Findings and Data Gaps

  • Electron Scattering : Methylamine derivatives, such as those in , exhibit distinct electron scattering profiles influenced by substituents. For this compound, the thiophene’s electron density may alter intermolecular interactions compared to alcohol or halogenated analogs .
  • Thermodynamic Data : Extrapolated properties for methylamine/water mixtures (e.g., critical regions) in suggest uncertainties in predicting behavior for structurally complex amines like the target compound. Experimental validation is needed.

Biological Activity

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate interactions with biological targets. This article reviews its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring fused with a pyridine moiety, linked via a methylamine group. This structure contributes to its distinctive chemical reactivity and biological properties. The molecular formula is C10H10N2S, indicating the presence of nitrogen and sulfur, which are critical for biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, including:

  • Signal Transduction : The compound may influence signaling pathways that regulate cell growth and differentiation.
  • Enzyme Inhibition : It has shown potential as an inhibitor of protein tyrosine kinases, which are crucial in cancer progression and treatment .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including lung adenocarcinoma cells. The compound's effectiveness can be quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%. For instance, related compounds in the same class have shown IC50 values in the low micromolar range against cancer cell lines .

Cytotoxicity Studies

A study involving thiophene derivatives highlighted the cytotoxic effects on leukemia and lymphoma cell lines. The mechanism involved apoptosis induction through pathways such as phosphatidylserine externalization and reactive oxygen species (ROS) generation . Although specific data for this compound is limited, its structural similarity to other active thiophene compounds suggests a potential for similar effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Features
2-(Thiophen-3-yl)pyridineStructureLacks methylamine group; lower biological activity
3-(Thiophen-2-yl)pyridineStructureSimilar structure; different position of thiophene
2-(Thiophen-3-yl)pyridine-4-carboxylic acidStructureContains carboxylic acid; varying solubility

The presence of the methylamine group in this compound enhances its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

  • Inhibitory Activity Against Tyrosine Kinases : A series of derivatives synthesized from similar scaffolds have been evaluated for their inhibitory effects on tyrosine kinases. Some compounds showed up to tenfold increases in potency compared to parent structures . This suggests that modifications around the thiophene and pyridine rings could enhance biological activity.
  • Anticancer Efficacy : One study reported that thiophene derivatives consistently induced cell death in cancer cell lines at micromolar concentrations. This was attributed to their ability to disrupt mitochondrial function and promote apoptosis .

Q & A

Q. How to reconcile divergent biological activity data across cell lines?

  • Methodological Answer : Perform dose-response curves (IC₅₀) under standardized conditions (e.g., 10% FBS, 48-hour exposure). Control for efflux pump activity (e.g., P-gp inhibitors like verapamil) and metabolic differences (CYP450 profiling). Use RNA-seq to identify cell-specific receptor expression patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine
Reactant of Route 2
c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine

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